![molecular formula C21H15ClN2O3S B2922858 5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005188-51-1](/img/structure/B2922858.png)

5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

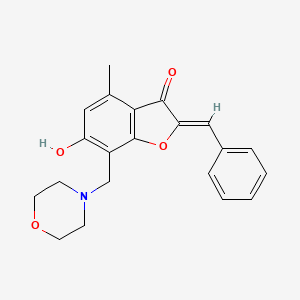

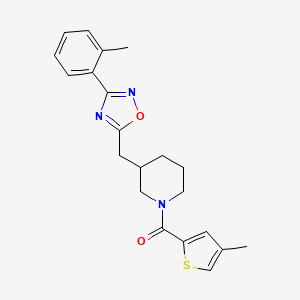

The compound you mentioned is a complex organic molecule with multiple functional groups. It contains a pyrrolo[3,4-d]isoxazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry due to their prevalence in biological systems and pharmaceuticals .

Aplicaciones Científicas De Investigación

5−(4−chlorophenyl)−2−phenyl−3−(thiophen−2−yl)dihydro−2H−pyrrolo[3,4−d]isoxazole−4,6(5H,6aH)−dione5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione5−(4−chlorophenyl)−2−phenyl−3−(thiophen−2−yl)dihydro−2H−pyrrolo[3,4−d]isoxazole−4,6(5H,6aH)−dione

, also known as5−(4−chlorophenyl)−2−phenyl−3−(thiophen−2−yl)−hexahydro−2H−pyrrolo[3,4−d][1,2]oxazole−4,6−dione5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione5−(4−chlorophenyl)−2−phenyl−3−(thiophen−2−yl)−hexahydro−2H−pyrrolo[3,4−d][1,2]oxazole−4,6−dione

, is a complex molecule with potential applications in various scientific research fields. Below is a comprehensive analysis of its unique applications across different scientific domains:Anticancer Research

Pyrroloisoxazole diones, such as the compound , have been studied for their potential anticancer properties. Their ability to interact with various biological targets makes them valuable in the design of new chemotherapeutic agents. The presence of the thiophene moiety, in particular, is associated with antitumor activity, and modifications to this core structure can lead to compounds with improved efficacy and reduced toxicity .

Antihypertensive Agents

Compounds with a pyrroloisoxazole dione structure have been explored for their cardiovascular effects, particularly in the management of hypertension. The structural analogs of this compound could serve as a starting point for the development of new antihypertensive medications that work by modulating vascular smooth muscle tone .

Anti-HIV and Antiviral Activities

The structural complexity of pyrroloisoxazole diones offers a platform for the synthesis of compounds with potential anti-HIV and broader antiviral activities. Researchers are interested in these compounds for their ability to inhibit key viral enzymes or prevent virus-cell fusion, which is a critical step in the viral infection cycle .

Antimalarial Applications

Thiophene derivatives have shown promise in the fight against malaria. The compound could be investigated for its efficacy against the malaria parasite, potentially leading to new treatments that can overcome resistance to current antimalarial drugs .

Flame Retardants

The inherent properties of pyrroloisoxazole diones make them suitable candidates for use as flame retardants. Their incorporation into materials could enhance fire resistance, an important consideration in various industrial applications .

Ligands for Metal Complex Nanocatalysts

Pyrroloisoxazole diones can act as ligands in the formation of metal complex nanocatalysts. These catalysts are crucial in numerous chemical reactions, including those used in pharmaceutical synthesis, due to their high specificity and efficiency .

Organic Synthesis Building Blocks

The versatility of the compound allows it to be used as a building block in organic synthesis. Its reactive sites enable a range of chemical transformations, leading to the creation of diverse and complex organic molecules .

Development of New Synthetic Methods

Finally, the compound’s unique structure challenges chemists to develop new synthetic methods. Its synthesis could involve novel catalytic systems or innovative cyclization reactions, contributing to the advancement of synthetic chemistry .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3S/c22-13-8-10-14(11-9-13)23-20(25)17-18(16-7-4-12-28-16)24(27-19(17)21(23)26)15-5-2-1-3-6-15/h1-12,17-19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXGJHVZAGXKTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2922780.png)

![N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2922782.png)

![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2922787.png)

![2-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922788.png)

![N-Ethyl-N-[2-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2922792.png)

![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2922794.png)